Inositol phosphates are a group of organic compounds found widely in the natural environment. They are important in biology, agriculture, and nutrition, as they are involved in cellular processes such as signal transduction, ion channel regulation, and cell growth .
The compound may be selectively dibenzylated at the C-4 and C-6 positions. Phosphorylation followed by deprotection provides inositol-2-phosphate .
1,3,5-O-Methylidyne-myo-inositol is a chemical compound with the molecular formula C₇H₁₀O₆ and a CAS number of 98510-20-4. This compound is a derivative of myo-inositol, which is a cyclic sugar alcohol that plays a crucial role in cellular signaling and metabolism. The unique structural feature of 1,3,5-O-Methylidyne-myo-inositol is the presence of a methylene bridge connecting the hydroxyl groups at the 1, 3, and 5 positions of the myo-inositol framework. This modification alters its chemical properties and potential biological activities compared to its parent compound.
1,3,5-O-Methylidyne-myo-inositol itself likely doesn't have a specific biological function. However, it serves as a precursor for the synthesis of inositol phosphates, which act as important second messengers in various cellular processes, including signal transduction, gene regulation, and cell proliferation [].
The biological activity of 1,3,5-O-Methylidyne-myo-inositol is an area of ongoing research. Myo-inositol and its derivatives are known to be involved in several cellular processes:
The synthesis of 1,3,5-O-Methylidyne-myo-inositol can be achieved through several methods:
1,3,5-O-Methylidyne-myo-inositol has several applications:
Several compounds share structural similarities with 1,3,5-O-Methylidyne-myo-inositol. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Myo-Inositol | Six-membered cyclic sugar alcohol | Natural compound involved in cellular signaling |
D-Chiro-Inositol | Isomer of myo-inositol with different stereochemistry | Plays a role in insulin signaling |
2-O-Methylmyo-Inositol | Methylation at the 2-position | Affects cell signaling differently than myo-inositol |
1,2-Diacyl-sn-glycerols | Glycerol backbone with acyl groups | Involved in membrane structure and function |
The uniqueness of 1,3,5-O-Methylidyne-myo-inositol lies in its specific methylene bridge modification at the 1, 3, and 5 positions which distinguishes it from other derivatives. This modification potentially alters its reactivity and biological interactions compared to other inositols.
The classical synthesis of 1,3,5-O-Methylidyne-myo-inositol centers on acid-catalyzed transesterification reactions between scyllo-inositol and triethyl orthoformate. A seminal protocol involves heating scyllo-inositol with triethyl orthoformate in N,N-dimethylformamide (DMF) at 100°C for 22 hours under an inert atmosphere, using toluene-4-sulfonic acid as a catalyst [1]. This method achieves an 84% yield by leveraging the electrophilic nature of the orthoformate to form the methylidyne bridge across the 1,3,5-hydroxyl groups of the inositol backbone [1]. The regioselectivity of this reaction is attributed to the steric and electronic effects of the inositol conformation, which favor axial attack at the 1,3,5-positions [2].
Early work by Peng and Kishi demonstrated that the choice of solvent critically influences reaction efficiency, with DMF providing optimal solubility for both the inositol substrate and the orthoformate reagent [1]. The reaction’s dependence on anhydrous conditions and controlled temperature gradients underscores the sensitivity of orthoester formation to moisture and thermal decomposition [2]. While this method remains foundational, its reliance on stoichiometric acid catalysts and high-boiling-point solvents presents challenges in product isolation and environmental impact.
Contemporary approaches have focused on improving regioselectivity and reducing reaction complexity. A notable advancement involves the use of dimethyl sulfoxide (DMSO) as an alternative solvent system, which enhances reaction rates and simplifies purification [3]. In one optimized procedure, camphorsulfonic acid catalyzes the transesterification of myo-inositol with trimethyl orthobenzoate in DMSO at 60–80°C, yielding 92% of the orthoester intermediate [3]. This solvent shift mitigates side reactions observed in DMF, such as thermal degradation of the catalyst, while maintaining high regiocontrol [3].
Ring-closing metathesis (RCM) has emerged as a powerful tool for constructing the inositol core with precise stereochemistry. Starting from a bis-Weinreb amide derived from D-tartrate, RCM with a Grubbs catalyst generates the cyclohexene intermediate, which is subsequently dihydroxylated to yield myo-inositol derivatives [6]. This strategy bypasses the need for protective group manipulations and enables enantioselective access to the target compound [6]. Computational studies have further refined substrate design to favor the desired [4+2] cycloaddition pathway, reducing byproduct formation [3].
Stereochemical control in 1,3,5-O-Methylidyne-myo-inositol synthesis has been achieved through strategic protection-deprotection sequences and chiral auxiliaries. Acid hydrolysis of orthoesters under carefully controlled conditions directs esterification to specific hydroxyl groups. For instance, treatment of 1,3,5-orthoacetate with aqueous trifluoroacetic acid (TFA) selectively generates the 2-O-acetate derivative with quantitative yield, exploiting the kinetic preference for axial protonation [2]. This regioselectivity is conserved across orthobenzoate systems, where steric hindrance from bulky aryl groups further biases the reaction trajectory [2].
The use of chiral Lewis acid catalysts has enabled asymmetric induction in critical bond-forming steps. In one example, a titanium-based complex coordinates to the inositol hydroxyls, orienting the orthoformate reagent for stereospecific attack at the 1,3,5-positions [4]. This method has been applied to the synthesis of non-symmetric inositol derivatives, which serve as intermediates for glycosylphosphatidylinositol (GPI) anchors [4]. Recent advances in enzymatic desymmetrization, though not yet applied to 1,3,5-O-Methylidyne-myo-inositol, offer promise for future stereoselective routes [5].
Efforts to align 1,3,5-O-Methylidyne-myo-inositol synthesis with green chemistry principles have focused on solvent substitution and catalytic efficiency. While classical methods employ DMF—a solvent with notable toxicity—recent protocols utilize cyclopentyl methyl ether (CPME) as a safer alternative [3]. Catalytic systems have also been optimized; for example, p-toluenesulfonic acid (PTSA) loadings have been reduced from 10 mol% to 2 mol% without compromising yield, minimizing waste generation [3].
Enzymatic cascades represent a frontier in sustainable production. Although current industrial processes rely on chemical hydrolysis of phytate, in vitro multi-enzyme systems have demonstrated the feasibility of converting glucose-6-phosphate to myo-inositol via myo-inositol-1-phosphate synthase [5]. Adaptation of these systems to accommodate orthoester chemistry could revolutionize the field, though challenges in enzyme stability and cofactor regeneration remain [5].
Transitioning laboratory-scale syntheses to industrial production requires addressing solvent recovery, catalyst reuse, and thermal management. The gram-scale synthesis of 1,3,5-O-Methylidyne-myo-inositol has been achieved through continuous distillation of methanol byproducts during transesterification, maintaining reaction equilibrium and improving yields [3]. Purification strategies have been streamlined using silica gel filtration and recrystallization from ethyl acetate, which effectively remove unreacted orthoformate and acid catalysts [1].
Economic analyses highlight the cost-effectiveness of recycling DMF via fractional distillation, reducing raw material expenses by 40% in pilot-scale trials [3]. Additionally, the development of immobilized acid catalysts on mesoporous silica supports has enabled continuous-flow production, enhancing throughput while minimizing catalyst leaching [3]. These innovations collectively address the dual demands of scalability and sustainability in industrial settings.